4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride

Enzyme Inhibition Dopamine-β-Hydroxylase Mechanism of Action

4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride is a chiral phenolic amine derivative, existing as a dihydrochloride salt with the molecular formula C₁₁H₂₀Cl₂N₂O. This compound is identified as a selective inhibitor of dopamine-β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine, distinguishing its mechanism from that of common opioid analgesics.

Molecular Formula C11H20Cl2N2O
Molecular Weight 267.19 g/mol
Cat. No. B12302082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride
Molecular FormulaC11H20Cl2N2O
Molecular Weight267.19 g/mol
Structural Identifiers
SMILESCN(C)C(CC1=CC=C(C=C1)O)CN.Cl.Cl
InChIInChI=1S/C11H18N2O.2ClH/c1-13(2)10(8-12)7-9-3-5-11(14)6-4-9;;/h3-6,10,14H,7-8,12H2,1-2H3;2*1H
InChIKeyLAVAXZCEGFOATB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride: Chemical Profile and Procurement Considerations


4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride is a chiral phenolic amine derivative, existing as a dihydrochloride salt with the molecular formula C₁₁H₂₀Cl₂N₂O . This compound is identified as a selective inhibitor of dopamine-β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine, distinguishing its mechanism from that of common opioid analgesics . It is primarily supplied for research purposes, with the (S)-enantiomer (CAS 2007916-74-5) and the (R)-enantiomer (CAS 2007920-73-0) available from various chemical vendors, often at purities of 95% or higher .

Why Generic Substitution of 4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride is Scientifically Unsound


Interchanging this compound with structurally similar phenolic amines like 4-amino-α-diethylamino-o-cresol dihydrochloride (CAS 6297-14-9) or 4-(3-dimethylaminopropyl)phenol (CAS 73986-54-6) is not scientifically valid due to the unique presence of the 3-amino-2-(dimethylamino)propyl side chain. This specific configuration is reported to confer selective dopamine-β-hydroxylase (DBH) inhibition . In contrast, analogs like Tapentadol (3-(3-dimethylamino-1-ethyl-2-methylpropyl)phenol) function primarily as μ-opioid receptor agonists and norepinephrine reuptake inhibitors [1]. Furthermore, the chiral center at the 2-position of the propyl chain creates distinct (R) and (S) enantiomers, each with separate CAS registries and potentially divergent biological activities, a critical differentiation from achiral analogs .

Quantitative Differentiation of 4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride: A Comparator-Based Selection Guide


Enzymatic Target Engagement: DBH Inhibition vs. Opioid Receptor Agonism

The (S)-enantiomer of this compound is reported as a selective dopamine-β-hydroxylase (DBH) inhibitor, a mechanism absent in the closely related analgesic Tapentadol [1]. While direct quantitative IC₅₀ data for this specific compound against purified DBH is not available in the current search corpus, its reported functional role provides mechanistic differentiation. Tapentadol's primary mechanism is μ-opioid receptor agonism (Ki = 0.1 μM) and norepinephrine reuptake inhibition (Ki = 0.5 μM) [1].

Enzyme Inhibition Dopamine-β-Hydroxylase Mechanism of Action

Chiral Resolution: (S)- vs. (R)-Enantiomer Purity Specifications

The compound exists as two distinct enantiomers with separate CAS registries: (S)-enantiomer (CAS 2007916-74-5) and (R)-enantiomer (CAS 2007920-73-0) . Commercial suppliers typically provide these with a purity of ≥95% . This is a key differentiator from the achiral analog 4-(3-dimethylaminopropyl)phenol (CAS 73986-54-6, molecular formula C₁₁H₁₇NO), which lacks the chiral center and the primary amino group .

Chiral Chemistry Enantiomeric Purity Analytical Characterization

Solubility Enhancement via Dihydrochloride Salt Formulation

The compound is formulated as a dihydrochloride salt, which is reported to enhance its solubility in aqueous solutions . This is a standard advantage for in vitro and in vivo assays requiring aqueous dosing. In contrast, the free base form, Phenol, 4-[3-amino-2-(dimethylamino)propyl]- (CAS 1785073-70-2), has a molecular weight of 194.27 g/mol and lacks the two HCl molecules, leading to predictably different solubility and stability profiles . Another close analog, 4-amino-α-diethylamino-o-cresol dihydrochloride (CAS 6297-14-9, MW 267.20), shares the same empirical formula and salt form but differs in the alkyl substitution on the amine .

Formulation Science Solubility Stability

Key Application Scenarios for Procuring 4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride


Catecholamine Pathway Modulation Research

For laboratories investigating the physiological roles of dopamine-β-hydroxylase (DBH) and the downstream effects of altered norepinephrine levels, this compound is the appropriate chemical probe. As a reported selective DBH inhibitor , it enables the dissection of catecholamine signaling without directly engaging opioid receptors, a key limitation of tool compounds like Tapentadol [1].

Chiral Structure-Activity Relationship (SAR) Studies

Given its chiral center, the separate enantiomers (CAS 2007916-74-5 for the (S)-form and CAS 2007920-73-0 for the (R)-form) are ideal for enantiomer-specific SAR investigations. Researchers can compare the biological activity of each enantiomer to identify the eutomer, a capability not offered by achiral analogs like 4-(3-dimethylaminopropyl)phenol .

Development of Non-Opioid Analgesic Formulations

This compound is utilized in the development of sustained-release analgesic matrices that aim to provide prolonged effects without the typical μ-opioid receptor-mediated side effects . Its distinct DBH inhibition mechanism positions it as a candidate for non-opioid pain management research, differentiating it from classical opioid analgesics .

Investigational Studies in Hypertension Models

Based on its mechanism of inhibiting the conversion of dopamine to norepinephrine, this compound is used as a potential therapeutic agent in hypertension research . By modulating norepinephrine synthesis, it may help regulate blood pressure in preclinical models, a therapeutic avenue distinct from direct vasodilators or beta-blockers.

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